3-Penten-2-ol, predominantly trans

Vue d'ensemble

Description

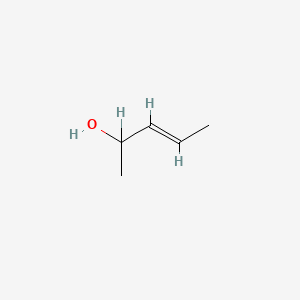

3-Penten-2-ol, predominantly trans, is an organic compound with the molecular formula C5H10O. It is an alcohol characterized by the presence of a hydroxyl group (-OH) attached to a pentene chain. This compound is predominantly found in the trans configuration, meaning the substituents on either side of the double bond are on opposite sides. It is a colorless liquid with a boiling point of approximately 119-121°C .

Mécanisme D'action

Mode of Action

The mode of action of 3-PENTEN-2-OL is not well-documented. It is known to be an alcohol prepared by the inoculation of biofilms of M. mesophilicum with P. viridicatum .

Biochemical Pathways

It is known to be a constituent of the kiwi fruit that can be analyzed by multidimensional gas chromatography-olfactometry (gc-o) .

Méthodes De Préparation

3-Penten-2-ol, predominantly trans, can be synthesized through various methods. One common method involves the inoculation of biofilms of Methylobacterium mesophilicum with Penicillium viridicatum . This biological approach leverages the metabolic pathways of these microorganisms to produce the compound. Industrial production methods may involve the catalytic hydrogenation of 3-penten-2-one, a related compound, under controlled conditions to yield 3-penten-2-ol .

Analyse Des Réactions Chimiques

3-Penten-2-ol, predominantly trans, undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form 3-penten-2-one using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form pentane-2-ol using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.

Addition: The double bond in 3-penten-2-ol can participate in addition reactions with halogens or hydrogen halides to form halogenated alcohols.

Applications De Recherche Scientifique

3-Penten-2-ol, predominantly trans, has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.

Comparaison Avec Des Composés Similaires

3-Penten-2-ol, predominantly trans, can be compared with other similar compounds:

3-Penten-2-one: This compound is an oxidized form of 3-penten-2-ol and lacks the hydroxyl group.

4-Penten-1-ol: This isomer has the hydroxyl group at a different position on the pentene chain.

2-Penten-1-ol: Another isomer with the double bond and hydroxyl group in different positions.

3-Buten-2-ol: A related compound with a shorter carbon chain.

The uniqueness of this compound, lies in its specific configuration and the presence of both a hydroxyl group and a double bond, making it a versatile intermediate in organic synthesis .

Propriétés

IUPAC Name |

(E)-pent-3-en-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-4-5(2)6/h3-6H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYMQFMQRRNLCY-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316091 | |

| Record name | (3E)-3-Penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Penten-2-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10822 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

6.01 [mmHg] | |

| Record name | 3-Penten-2-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10822 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3899-34-1, 1569-50-2 | |

| Record name | (3E)-3-Penten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3899-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Penten-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Penten-2-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-3-Penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-3-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Penten-2-ol, (3E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of 3-penten-2-ol?

A1: The molecular formula for 3-penten-2-ol is C5H10O, and its molecular weight is 86.13 g/mol. []

Q2: Are there any specific spectroscopic data available for 3-penten-2-ol?

A2: While the provided research doesn't delve into specific spectroscopic data, general information like IR, NMR, and GC analysis is mentioned as methods to assess reagent purity for 3-penten-2-one. [] Researchers interested in specific spectroscopic data are encouraged to consult dedicated databases.

Q3: Is there a difference in the properties of (Z)- and (E)-3-penten-2-ol isomers?

A3: Yes, the (Z)- and (E)- isomers of 3-penten-2-ol have different physical and chemical properties. For example, their boiling points and reactivity in chemical reactions can differ. [, ]

Q4: Is there information on the stability of 3-penten-2-ol under various conditions?

A4: While specific stability data isn't extensively covered, the research suggests that 3-penten-2-one, a related compound, is best stored refrigerated and handled with caution as it is moderately toxic and a lachrymator. [] Similar precautions might be applicable to 3-penten-2-ol.

Q5: What are the main applications of 3-penten-2-ol?

A5: 3-Penten-2-ol is mainly used as a building block in organic synthesis. For example, it has been used in the synthesis of unit A of cryptophycins, a family of potent antitumor agents. [] It is also a volatile flavor compound found naturally in various fruits, including kiwi, melon, and guava, contributing to their characteristic aromas. [, , , ]

Q6: What types of reactions is 3-penten-2-ol commonly involved in?

A6: The research highlights the involvement of 3-penten-2-ol in reactions such as:

- Dehydration: It can be dehydrated to form dienes, which can further undergo cycloaddition reactions. [, ]

- Cyclodimerization: In the presence of an acid catalyst, it can undergo dehydrative cyclodimerization, leading to the formation of compounds like limonene derivatives. [, ]

- Cycloaddition: It reacts with cyclopentadiene under acidic conditions, yielding norbornene derivatives through a stepwise Diels-Alder-like cyclization. [, , ]

- Photooxygenation: It undergoes photooxygenation in nonpolar solvents, and subsequent reactions can yield 1,2,4-trioxanes, some of which exhibit antimalarial activity. []

Q7: Can 3-penten-2-ol be used as a starting material in the synthesis of more complex molecules?

A7: Yes, 3-penten-2-ol serves as a valuable starting material in organic synthesis. It's been used to synthesize unit A of cryptophycins, potent antitumor agents, highlighting its versatility in constructing complex molecules. []

Q8: What is the role of 3-penten-2-ol as a flavor compound?

A8: 3-Penten-2-ol contributes to the unique aroma profiles of various fruits like kiwi, melon, and guava. It's often found in trace amounts and contributes to the overall sensory experience of these fruits. [, , , ]

Q9: Does 3-penten-2-ol exhibit any catalytic properties itself?

A9: The provided research focuses on 3-penten-2-ol as a reactant or a product in various chemical reactions and doesn't elaborate on its own catalytic properties.

Q10: Can 3-penten-2-ol be hydrogenated?

A10: Yes, 3-penten-2-ol can be hydrogenated over palladium catalysts. The product distribution depends on the reaction conditions and the nature of the catalyst support. [, ] For instance, using a Pd/TiO2 catalyst can lead to both hydrogenation and isomerization products. []

Q11: Has computational chemistry been used to study the reactions of 3-penten-2-ol?

A11: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of 3-penten-2-ol epoxidation by peroxyformic acid. These studies have provided valuable insights into the transition state structures involved in the reaction and helped explain the observed stereoselectivity. [, ]

Q12: How do structural modifications to 3-penten-2-ol influence its reactivity?

A12: The position and stereochemistry of the double bond and the hydroxyl group in 3-penten-2-ol significantly impact its reactivity and the stereochemistry of the products formed. This is evident in its reactions, such as epoxidation, where different diastereomers are formed depending on the spatial arrangement of these groups. [, , ]

Q13: How does the position of the double bond affect the hydrogenation of 3-penten-2-ol?

A13: The position of the double bond in 3-penten-2-ol affects its adsorption on the catalyst surface and, consequently, the hydrogenation rate and selectivity. This effect has been observed in studies comparing the hydrogenation of various unsaturated alcohols, including 3-penten-2-ol isomers. [, ]

Q14: Are there specific formulation strategies to improve the stability of 3-penten-2-ol?

A14: While the research doesn't detail specific formulation strategies for 3-penten-2-ol, general practices for handling volatile organic compounds, like storage under inert atmosphere and refrigeration, are likely applicable.

Q15: What analytical techniques are used to detect and quantify 3-penten-2-ol?

A15: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is widely used for the identification and quantification of 3-penten-2-ol in various matrices, including fruits, essential oils, and reaction mixtures. [, , , , , , ]

Q16: Can solid-phase microextraction (SPME) be used to analyze 3-penten-2-ol?

A16: Yes, SPME coupled with GC-MS is a suitable technique for analyzing 3-penten-2-ol in complex matrices like propolis. This method offers advantages like simplicity, sensitivity, and solvent-free extraction. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol](/img/structure/B6325309.png)

![2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6325365.png)

![4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile](/img/structure/B6325389.png)